molecular formula C11H16BrN B7808979 4-Bromo-N-pentylaniline CAS No. 918499-56-6

4-Bromo-N-pentylaniline

Cat. No. B7808979
CAS RN: 918499-56-6
M. Wt: 242.16 g/mol
InChI Key: XQRQTJIPBAAIBE-UHFFFAOYSA-N
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Description

4-Bromo-N-pentylaniline is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-pentylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-pentylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalytic Production and Chemical Synthesis

4-Bromo-N-pentylaniline, a compound structurally related to 4-bromo derivatives, finds applications in biocatalytic processes and chemical synthesis. For instance, biocatalytic production techniques have been developed for compounds like (S)-4-bromo-3-hydroxybutyrate using Escherichia coli transformants, which are significant for industrial production of intermediates in statin compounds (Asako, Shimizu, & Itoh, 2009). Furthermore, in the field of organic chemistry, 4-bromo-N,N-dimethylaniline, closely related to 4-Bromo-N-pentylaniline, has been synthesized using a substitution reaction, showcasing the versatility of bromo derivatives in synthetic chemistry (Zhang Xing-chen, 2008).

Photoreactive Properties and Environmental Impact

Studies have also delved into the photoreactivity of haloanilines, including 4-bromo derivatives. These compounds exhibit diverse photophysical properties and react differently in various solvents, which is crucial for understanding their environmental impact and potential applications in photodegradation processes (Freccero, Fagnoni, & Albini, 2003).

Advanced Materials and Polymer Synthesis

The synthesis of advanced materials, including liquid crystal molecules and polymers, is another significant application area. For example, the study of liquid crystalline properties of certain benzylidene-aniline derivatives, which include structural motifs similar to 4-Bromo-N-pentylaniline, has contributed to the understanding and development of new materials with specific thermal and optical properties (Godzwon, Sienkowska, & Galewski, 2007). Additionally, methods like microwave-assisted palladium-catalysed amination have been utilized for producing polytriarylamines, demonstrating the potential of bromoaniline derivatives in polymer chemistry (Shen, Mccairn, Morrison, & Turner, 2007).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, bromo derivatives, including compounds structurally related to 4-Bromo-N-pentylaniline, have been explored. For instance, the interaction of bromoanilines with biomolecules like hemoglobin has been studied, providing insights into their biological activity and potential medical applications (Renner, 2004).

properties

IUPAC Name

4-bromo-N-pentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRQTJIPBAAIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582912
Record name 4-Bromo-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-pentylaniline

CAS RN

918499-56-6
Record name 4-Bromo-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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